Cas no 2034343-08-1 (N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide)

N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide structure
2034343-08-1 structure
Product name:N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide
CAS No:2034343-08-1
MF:C18H25N5O4S
MW:407.48720240593
CID:6073260
PubChem ID:121018984

N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide
    • F6514-7067
    • N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
    • 2034343-08-1
    • AKOS026693122
    • N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-morpholin-4-ylsulfonylbenzamide
    • N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide
    • Inchi: 1S/C18H25N5O4S/c1-14(2)17(13-23-19-7-8-20-23)21-18(24)15-3-5-16(6-4-15)28(25,26)22-9-11-27-12-10-22/h3-8,14,17H,9-13H2,1-2H3,(H,21,24)
    • InChI Key: JAYHWGMDUVREDI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(NC(CN1N=CC=N1)C(C)C)=O)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 407.16272547g/mol
  • Monoisotopic Mass: 407.16272547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 115Ų
  • XLogP3: 1.3

N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6514-7067-100mg
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
2034343-08-1
100mg
$248.0 2023-09-08
Life Chemicals
F6514-7067-50mg
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
2034343-08-1
50mg
$160.0 2023-09-08
Life Chemicals
F6514-7067-1mg
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
2034343-08-1
1mg
$54.0 2023-09-08
Life Chemicals
F6514-7067-2mg
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
2034343-08-1
2mg
$59.0 2023-09-08
Life Chemicals
F6514-7067-3mg
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
2034343-08-1
3mg
$63.0 2023-09-08
Life Chemicals
F6514-7067-4mg
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
2034343-08-1
4mg
$66.0 2023-09-08
Life Chemicals
F6514-7067-2μmol
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
2034343-08-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6514-7067-75mg
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
2034343-08-1
75mg
$208.0 2023-09-08
Life Chemicals
F6514-7067-5μmol
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
2034343-08-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6514-7067-5mg
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-4-(morpholine-4-sulfonyl)benzamide
2034343-08-1
5mg
$69.0 2023-09-08

Additional information on N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide

Introduction to N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide (CAS No. 2034343-08-1)

N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide (CAS No. 2034343-08-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a triazole derivative, is characterized by its unique structural features and potential therapeutic applications. The compound's structure includes a triazole ring, a morpholine sulfonyl group, and a substituted benzamide moiety, which collectively contribute to its biological activity and pharmacological properties.

The synthesis of N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide typically involves a multi-step process that combines advanced organic synthesis techniques. One of the key steps in the synthesis is the formation of the triazole ring through a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a well-established method in click chemistry. The morpholine sulfonyl group is introduced through a sulfonation reaction, while the benzamide moiety is attached via an amide coupling reaction. These synthetic strategies ensure high yields and purity of the final product.

Recent studies have highlighted the potential of N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. In vitro and in vivo studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has been found to modulate cytokine production and reduce oxidative stress, further contributing to its anti-inflammatory profile.

Beyond its anti-inflammatory properties, N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide has also shown promise in cancer research. Preclinical studies have demonstrated that this compound can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For instance, it has been shown to inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines, leading to reduced cell viability and increased apoptosis. These findings suggest that this compound could be a valuable candidate for the development of novel anticancer therapies.

The pharmacokinetic properties of N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-4-(morpholine-4-sulfonyl)benzamide have also been extensively studied. In animal models, this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties make it an attractive candidate for further clinical development. Additionally, preliminary toxicology studies have indicated that this compound has a favorable safety profile at therapeutic doses.

In conclusion, N-3-methyl-1-(2H-1,2,3-triazol-2-y l)butan - 2 - y l - 4 - (morpholine - 4 - sulfonyl )benzamide (CAS No. 2034343 - 08 - 1 ) represents a promising molecule with diverse therapeutic potential. Its unique chemical structure and biological activities make it an exciting candidate for further research and development in both academic and industrial settings. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical science.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd